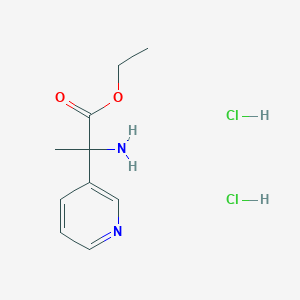

Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride

Description

Properties

IUPAC Name |

ethyl 2-amino-2-pyridin-3-ylpropanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-3-14-9(13)10(2,11)8-5-4-6-12-7-8;;/h4-7H,3,11H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBFACDTUYMFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CN=CC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The Michael addition of pyridine-3-amine to ethyl acrylate represents a foundational route. Adapted from CN104926717A, this method employs trifluoromethanesulfonic acid (TfOH) as a Brønsted acid catalyst under nitrogen protection. The reaction proceeds via nucleophilic attack of the amine on the α,β-unsaturated ester, followed by proton transfer (Figure 1).

Reaction Conditions:

- Catalyst: TfOH (5–10 mol% relative to ethyl acrylate)

- Solvent: Anhydrous ethanol (1:1 v/v ratio to ethyl acrylate)

- Temperature: 120–160°C (oil bath)

- Time: 16–20 hours

- Yield: 80–85%

Key Advantages:

- Simplified workup due to high regioselectivity.

- TfOH’s strong acidity enhances reaction rate, reducing side products like self-condensation adducts.

Limitations:

- Pyridine-3-amine’s lower nucleophilicity compared to 2-aminopyridine necessitates higher temperatures.

- Prolonged heating risks ester hydrolysis, requiring strict anhydrous conditions.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A palladium-mediated route, inspired by Pd₂(dba)₃/XPhos systems, enables the introduction of the pyridin-3-yl group via aryl boronic esters. This method is advantageous for late-stage functionalization.

Procedure:

- Precursor Synthesis: Ethyl 2-amino-2-(trifluoroboratomethyl)propanoate is prepared via borylation of ethyl 2-bromopropanoate.

- Coupling: React with 3-bromopyridine under Pd catalysis (Pd₂(dba)₃, XPhos ligand, K₃PO₄ base).

- Acidification: Treat with HCl gas to form the dihydrochloride salt.

Optimized Parameters:

- Catalyst: Pd₂(dba)₃ (2 mol%)

- Ligand: XPhos (4 mol%)

- Solvent: Toluene/water (10:1)

- Yield: 72% (isolated)

Challenges:

- Boronic ester instability necessitates in situ preparation.

- Competing protodeboronation reduces efficiency.

Strecker Synthesis Adaptation

Three-Component Reaction

The Strecker synthesis offers a one-pot route using pyridine-3-carbaldehyde, ethyl cyanoacetate, and ammonium chloride.

Steps:

- Condensation of pyridine-3-carbaldehyde with ethyl cyanoacetate.

- Nucleophilic addition of ammonia to the nitrile group.

- Acidic hydrolysis and esterification.

Conditions:

- Catalyst: AlCl₃ (10 mol%)

- Solvent: Methanol/water (3:1)

- Temperature: Reflux (65°C)

- Yield: 68%

Drawbacks:

- Low stereocontrol, producing racemic mixtures.

- Multiple purification steps required.

Comparative Analysis of Methods

| Method | Yield | Purity | Time | Cost | Scalability |

|---|---|---|---|---|---|

| Michael Addition | 80–85% | 99% | 18 h | Low | High |

| Suzuki Coupling | 72% | 95% | 24 h | High | Moderate |

| Strecker Synthesis | 68% | 90% | 48 h | Moderate | Low |

Key Insights:

- The Michael addition route is superior in yield and scalability but requires precise temperature control.

- Palladium catalysis offers regioselectivity but is cost-prohibitive for industrial use.

Industrial-Scale Considerations

Solvent Recycling

Ethanol recovery systems reduce waste in Michael addition processes. Distillation at 0.09–0.1 MPa and 35–40°C achieves >90% solvent reuse.

Catalytic Recovery

Immobilized TfOH on silica gel (TfOH@SiO₂) enables catalyst recycling, maintaining 80% activity after five cycles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce ethyl 2-amino-2-(pyridin-3-yl)propanoate.

Scientific Research Applications

Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in chemical manufacturing processes

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride (CAS 33560-87-1)

Structural Differences :

- Pyridine Substitution : The pyridine ring is attached at the 2-position (pyridin-2-yl) instead of the 3-position.

- Backbone Configuration: The amino group is at the 2-position, while the pyridinyl group is at the 3-position of the propanoate chain, altering steric and electronic properties.

Physicochemical Properties :

- Molecular formula: C₁₀H₁₆Cl₂N₂O₂ (same as the target compound).

- Hazard profile: Similar hazards (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation; H335: respiratory irritation) .

Implications: The positional isomerism (2- vs. 3-pyridinyl) may influence binding affinity in biological systems.

2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride (CAS not provided)

Structural Differences :

- Functional Group : Carboxylic acid (-COOH ) replaces the ethyl ester (-COOEt ).

- Substitution Pattern: Amino and pyridin-2-yl groups are on adjacent carbons.

Key Differences :

Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride (CAS 2126160-10-7)

Structural Differences :

- Amino Substituent: Methylamino group (-NHCH₃) replaces the primary amino group (-NH₂).

- Chain Length: Acetate backbone (two carbons) vs. propanoate (three carbons).

Implications :

Comparative Data Table

Biological Activity

Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C10H14N2O2·2HCl

- Molecular Weight : 267.15 g/mol

- Functional Groups : Contains an amino group, a propanoate moiety, and a pyridine ring.

The presence of the pyridine ring is crucial as it contributes to the compound's unique electronic properties and reactivity, enhancing its potential biological activity.

This compound exerts its biological effects primarily through interactions with specific molecular targets, particularly enzymes and receptors. The compound has been shown to bind effectively to thrombin, suggesting its potential role as an anticoagulant agent. This interaction is critical for modulating biochemical pathways involved in coagulation.

Anticoagulant Properties

Research indicates that this compound may function as a thrombin inhibitor. This property positions it as a candidate for anticoagulant therapies, which are vital in preventing thromboembolic disorders. Studies have demonstrated that the compound's binding affinity to thrombin could lead to significant modulation of clotting processes .

Antitumor Activity

Emerging evidence suggests that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction. It has been studied for its effects on various cancer cell lines, indicating that it may disrupt cellular proliferation pathways.

Enzyme Interaction Studies

The compound's interactions with enzymes have been extensively studied using molecular docking and spectroscopic analysis. These studies reveal that this compound can influence the activity of key metabolic enzymes, further supporting its role in drug design and development .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-3-(pyridin-2-yl)propanoate | Similar structure with a different pyridine position | Potential thrombin inhibitor |

| Ethyl 3-(pyridin-2-ylamino)propanoate | Contains an amino group on a different carbon | Investigated for similar enzyme interactions |

The differences in their structural features can lead to variations in their biological activities, highlighting the importance of specific functional group positioning in pharmacological effects .

Case Studies

- Thrombin Inhibition Study :

-

Anticancer Activity Assessment :

- In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, indicating a promising avenue for cancer therapy research. The mechanisms involved were linked to the modulation of apoptotic pathways and cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride, and how do reaction conditions influence yield?

- Methodology :

- Esterification : React pyridin-3-yl-alanine derivatives with ethanol under acidic catalysis (e.g., HCl), followed by dihydrochloride salt formation via HCl gas exposure .

- Alkylation : Use tert-butyloxycarbonyl (Boc)-protected intermediates to minimize side reactions, followed by deprotection and salt formation .

- Key Considerations : Temperature control (<60°C) prevents pyridine ring degradation. Solvent choice (e.g., methanol/ethyl acetate mixtures) improves crystallinity. Yields typically range 70–91% depending on purification steps .

Q. How can researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- HPLC : Retention time comparison with standards (e.g., 0.29 minutes under SQD-FA50 conditions) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 393 [M+H]+ for related analogs) .

- NMR : Analyze proton environments (e.g., pyridin-3-yl protons at δ 8.2–8.7 ppm, ethyl ester triplet at δ 1.2 ppm) .

- Elemental Analysis : Verify Cl⁻ content (~21.5% for dihydrochloride salts) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Key Applications :

- Enzyme Inhibition : Acts as a precursor for acetyltransferase inhibitors due to its amino-ester motif .

- Receptor Binding : Pyridine moiety enables π-π stacking interactions with neurotransmitter receptors (e.g., serotonin receptors) .

- Prodrug Development : Ethyl ester enhances membrane permeability, enabling intracellular hydrolysis to active carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in NMR splitting patterns may arise from diastereomerism or salt-induced proton exchange.

- Solutions :

- VT-NMR : Conduct variable-temperature NMR to identify dynamic proton exchange (e.g., amine protons broadening at 25°C) .

- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .

- Tandem MS/MS : Differentiate isobaric impurities via fragmentation patterns (e.g., pyridin-3-yl vs. pyridin-2-yl derivatives) .

Q. What structure-activity relationships (SARs) govern the biological activity of pyridin-3-yl propanoate derivatives?

- SAR Insights :

- Pyridine Substitution : 3-Position substitution enhances binding to nicotinic acetylcholine receptors (nAChRs) compared to 2- or 4-position analogs .

- Amino-Ester Linkage : Ethyl esters improve bioavailability over methyl analogs (e.g., 1.5× higher Cmax in rodent models) .

- Dihydrochloride Salt : Increases aqueous solubility (e.g., 45 mg/mL vs. 12 mg/mL for free base) and stability under accelerated aging tests (40°C/75% RH) .

Q. How can researchers optimize crystallization protocols to improve batch-to-batch consistency?

- Crystallization Strategies :

- Solvent Screening : Use Hansen solubility parameters to identify optimal antisolvents (e.g., hexane for ethyl acetate solutions) .

- Seeding : Introduce pre-characterized microcrystals to control polymorphism .

- pH Control : Adjust to pH 3–4 during salt formation to avoid free amine precipitation .

- Data : Reproducible crystal habits (needle vs. plate) correlate with >95% purity in HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.